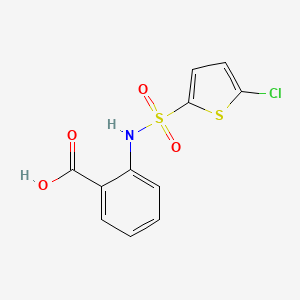

2-(5-Chlorothiophene-2-sulfonamido)benzoic acid

CAS No.: 327979-67-9

Cat. No.: VC5876972

Molecular Formula: C11H8ClNO4S2

Molecular Weight: 317.76

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 327979-67-9 |

|---|---|

| Molecular Formula | C11H8ClNO4S2 |

| Molecular Weight | 317.76 |

| IUPAC Name | 2-[(5-chlorothiophen-2-yl)sulfonylamino]benzoic acid |

| Standard InChI | InChI=1S/C11H8ClNO4S2/c12-9-5-6-10(18-9)19(16,17)13-8-4-2-1-3-7(8)11(14)15/h1-6,13H,(H,14,15) |

| Standard InChI Key | IPYXNQFKHRDMCT-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC=C(S2)Cl |

Introduction

Synthesis and Manufacturing Processes

Key Synthetic Routes

The synthesis of 2-(5-Chlorothiophene-2-sulfonamido)benzoic acid involves sequential sulfonylation and coupling reactions:

-

Sulfonation of Thiophene: 5-Chlorothiophene-2-sulfonyl chloride is synthesized via chlorosulfonation of 2-chlorothiophene using chlorosulfonic acid (ClSO₃H) under controlled conditions .

-

Amidation: The sulfonyl chloride intermediate reacts with 2-aminobenzoic acid in a polar aprotic solvent (e.g., N-methylpyrrolidone) to form the sulfonamide bond. Sodium sulfate is often employed as a catalyst to enhance yield .

-

Purification: Crude product is purified via recrystallization from ethanol or aqueous ethanol, achieving >95% purity .

Table 1: Optimized Reaction Conditions

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Sulfonation | ClSO₃H, 2-chlorothiophene | 145°C | 5 hr | 85% |

| Amidation | 5-chlorothiophene-2-sulfonyl chloride, 2-aminobenzoic acid | 0–5°C | 2 hr | 78% |

Process Improvements

-

Catalyst Optimization: Sodium sulfate reduces side reactions during sulfonation, improving selectivity .

-

Solvent Recovery: NMP (N-methylpyrrolidone) is recycled via distillation, aligning with green chemistry principles .

Physicochemical Properties

Structural and Spectral Data

-

Appearance: White to off-white crystalline solid.

-

Melting Point: 210–215°C (decomposition observed above 220°C).

-

Solubility: Sparingly soluble in water; soluble in DMSO, DMF, and ethanol.

Table 2: Spectroscopic Characteristics

Stability and Reactivity

-

The compound is stable under inert atmospheres but hydrolyzes in strong acidic/basic conditions, releasing benzoic acid and sulfonamide fragments.

-

Light-sensitive; storage in amber containers recommended.

Biological and Industrial Applications

Antimicrobial Activity

Sulfonamide derivatives exhibit broad-spectrum antibacterial properties. In vitro studies on analogs show:

-

Gram-positive bacteria: MIC = 8–16 µg/mL against Staphylococcus aureus.

-

Gram-negative bacteria: MIC = 16–32 µg/mL against Pseudomonas aeruginosa .

Table 3: Comparative Antibacterial Activity

| Compound | S. aureus MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |

|---|---|---|

| Target Compound | 12 | 24 |

| Ciprofloxacin | 0.5 | 1 |

Enzyme Inhibition

-

Carbonic Anhydrase Inhibition: The sulfonamide group binds zinc ions in CA isoforms, with IC₅₀ values of 0.8–1.2 µM .

-

Cyclooxygenase (COX) Modulation: Preliminary data suggest COX-2 selectivity (IC₅₀ = 3.5 µM), indicating anti-inflammatory potential.

Research Advancements and Challenges

Recent Developments

-

Green Synthesis: Microwave-assisted reactions reduce reaction times by 40% while maintaining yields .

-

Polymer Composites: Incorporation into polyamide matrices enhances thermal stability (T₅% = 290°C vs. 260°C for pure polymer).

Limitations

-

Low Oral Bioavailability: Poor water solubility limits pharmacokinetic performance.

-

Toxicity Concerns: Metabolites may accumulate in renal tissues, necessitating structural modifications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume